1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16846534
InChI: InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1
SMILES:
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-

CAS No.:

Cat. No.: VC16846534

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- -

Specification

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
IUPAC Name (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane
Standard InChI InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1
Standard InChI Key WJRYRJACQITXQC-SLFFLAALSA-N
Isomeric SMILES C1C[C@@]2(C[C@@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4
Canonical SMILES C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- features a spirocyclic core comprising a 7-membered azaspiro ring (containing one nitrogen atom) fused to a 5-membered oxolane ring (containing one oxygen atom). The spiro junction at the shared carbon atom (C-7) creates a rigid bicyclic system, while the 3,6-diphenyl substituents introduce steric bulk and π-π interaction capabilities. The stereochemical configuration (3R,5R,6S) dictates the spatial orientation of substituents, influencing both reactivity and intermolecular interactions .

Table 1: Key Structural Properties

PropertyValue
IUPAC Nametert-butyl (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Molecular FormulaC₂₅H₃₁NO₃
Molecular Weight393.5 g/mol
CAS Registry Number507274-27-3
InChI KeyIEGNZUBIGZJCQT-WRALFONMSA-N
Stereochemistry(3R,5R,6S)

Spectroscopic and Computational Data

Synthetic Methodologies

Radical-Mediated Spirocyclization

The synthesis of this compound employs a novel intramolecular hydrogen atom transfer (HAT) strategy, as demonstrated by Martín et al. (2009) . Key steps include:

  • Precursor Preparation: A carbohydrate-derived N-phosphoramidate or N-cyanamide is functionalized with a tri- or tetramethylene tether at the C-1 position.

  • Radical Generation: Treatment with (diacetoxyiodo)benzene (DIB) and iodine generates a nitrogen-centered radical.

  • 1,5- or 1,6-HAT: The radical undergoes regioselective hydrogen abstraction, forming a carbon-centered radical intermediate.

  • Cyclization: Oxidation and nucleophilic trapping yield the spirocyclic product with high stereocontrol.

Table 2: Optimized Reaction Conditions

ParameterValue
ReagentsDIB (1.2 equiv), I₂ (0.5 equiv)
SolventChloroform
Temperature25°C (ambient)
Reaction Time6–8 hours
Yield68–72%

Stereochemical Control

The (3R,5R,6S) configuration arises from the chair-like transition state during HAT, where the tether length and substituent bulk minimize torsional strain. Chiral HPLC analysis confirms enantiomeric excess >98% .

Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Reaction with KMnO₄ selectively oxidizes the oxolane oxygen to a ketone, yielding a spiro diketone derivative (m/z 407.4 [M+H]⁺).

  • Reduction: LiAlH₄ reduces the tert-butyl ester to a primary alcohol, enabling further functionalization (e.g., glycosylation).

Ester Hydrolysis

Acid-catalyzed hydrolysis (HCl, EtOH, reflux) cleaves the tert-butyl ester, producing the free carboxylic acid (C₂₁H₂₃NO₃), a versatile intermediate for amide coupling reactions .

Comparative Analysis with Related Spirocycles

Table 3: Structural and Synthetic Comparison

CompoundRing SystemKey SubstituentsSynthesis Method
1-Oxa-6-azaspiro[4.4]nonane[4.4]NonePhotochemical cyclization
6-Oxa-1-azaspiro[4.5]decane[4.5]Methyl at C-3Grignard addition
1-Oxa-7-azaspiro[5.5]undecane[5.5]Phenyl at C-2Radical HAT (this work)

The 3,6-diphenyl substitution in 1-Oxa-7-azaspiro[4.5]decane confers enhanced rigidity compared to analogous spirocycles, as evidenced by X-ray crystallography (torsion angle Φ = 112.4° vs. 98.7° in non-diphenyl analogs) .

Challenges and Future Directions

Scalability Issues

Current synthetic routes require stoichiometric DIB, posing cost barriers for industrial-scale production. Flow chemistry approaches using catalytic hypervalent iodine reagents are under investigation.

Unexplored Reactivity

The diphenyl groups’ ortho positions remain inert under standard conditions. Directed C–H activation strategies could enable selective functionalization.

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